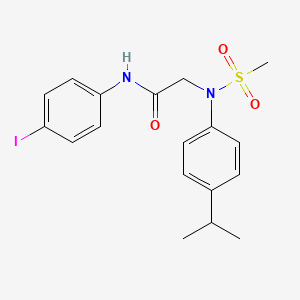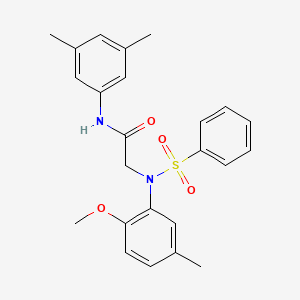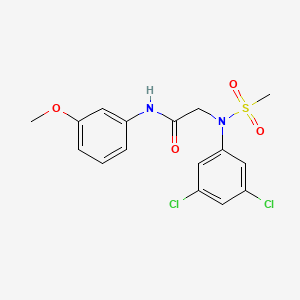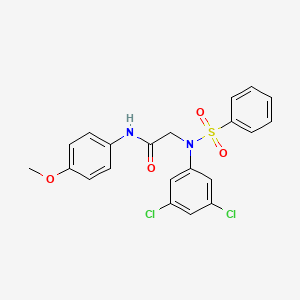
N~1~-(4-iodophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(4-iodophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as L-703,606, is a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the regulation of a variety of physiological and pathological processes, including pain, inflammation, anxiety, and depression. L-703,606 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications.
Mechanism of Action
L-703,606 is a selective antagonist of the N~1~-(4-iodophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The binding of substance P, the endogenous ligand of the this compound receptor, to the receptor activates a variety of intracellular signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) pathway, the adenylate cyclase (AC)-cyclic adenosine monophosphate (cAMP) pathway, and the mitogen-activated protein kinase (MAPK) pathway. By blocking the binding of substance P to the this compound receptor, L-703,606 inhibits the activation of these intracellular signaling pathways, thereby modulating the physiological and pathological processes that are regulated by the this compound receptor.
Biochemical and Physiological Effects:
L-703,606 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, L-703,606 has been shown to reduce pain and inflammation, as well as to have anxiolytic and antidepressant effects. These effects are thought to be mediated by the modulation of the this compound receptor signaling pathways in the central nervous system. In clinical studies, L-703,606 has been evaluated for its potential use in the treatment of chronic pain, migraine, anxiety disorders, and depression.
Advantages and Limitations for Lab Experiments
L-703,606 has several advantages and limitations for lab experiments. One advantage is its selectivity for the N~1~-(4-iodophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor, which allows for the specific modulation of the physiological and pathological processes that are regulated by this receptor. Another advantage is its well-characterized pharmacological profile, which allows for the precise control of its dose and administration. However, one limitation is its relatively short half-life, which may require frequent dosing in some experimental settings. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of L-703,606. One direction is the further elucidation of its mechanism of action and its effects on the intracellular signaling pathways that are regulated by the N~1~-(4-iodophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor. Another direction is the evaluation of its potential use in combination with other drugs for the treatment of chronic pain, migraine, anxiety disorders, and depression. Additionally, the development of more selective and long-acting this compound receptor antagonists may provide new therapeutic options for the treatment of these conditions.
Scientific Research Applications
L-703,606 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, L-703,606 has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. In clinical studies, L-703,606 has been evaluated for its potential use in the treatment of a variety of conditions, including chronic pain, migraine, anxiety disorders, and depression.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O3S/c1-13(2)14-4-10-17(11-5-14)21(25(3,23)24)12-18(22)20-16-8-6-15(19)7-9-16/h4-11,13H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIDVQZNKYICAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(2-methylphenyl)-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741795.png)

![N~1~-(3-methoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741802.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-ethylbenzamide](/img/structure/B3741807.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3741810.png)
![4-[(benzylthio)methyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3741814.png)




![methyl 4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3741852.png)
![5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3741854.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741861.png)
